1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine
Description
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine is a chiral compound that has garnered significant interest in the fields of organic chemistry and pharmaceuticals. The compound is characterized by its pyrrolidine ring, which is substituted with an amino group and a hydroxyl group at the 3 and 4 positions, respectively. The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom enhances its stability and makes it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOQDNRVPHFOO-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of Functional Groups: The amino and hydroxyl groups are introduced at the 3 and 4 positions through selective functionalization reactions.
Protection of the Amino Group: The Boc protecting group is introduced to the amino group to enhance the stability of the compound.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired stereochemistry and minimize side reactions .
Chemical Reactions Analysis
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature and functional groups.
Medicine: It is explored for its potential therapeutic applications, including as a building block for drug candidates targeting various diseases.
Mechanism of Action
The mechanism of action of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine is primarily determined by its functional groups and stereochemistry. The amino and hydroxyl groups can form hydrogen bonds and interact with biological targets, influencing enzyme activity and receptor binding. The Boc protecting group enhances the compound’s stability, allowing it to be used in various biochemical assays and synthetic processes .
Comparison with Similar Compounds
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine can be compared with other similar compounds, such as:
(3S,4S)-1-Boc-4-amino-3-hydroxymethyl-piperidine: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
(3S,4S)-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine: This compound features a fluorine atom at the 3 position, which can influence its reactivity and biological activity.
(3S,4S)-1-Boc-4-(Cbz-amino)-3-pyrrolidinol: This compound has a Cbz (carbobenzyloxy) protecting group instead of a Boc group, affecting its stability and reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
